molecular formula C8H11BrN2O3 B2784693 Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate CAS No. 2307781-69-5

Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate

Cat. No.: B2784693
CAS No.: 2307781-69-5
M. Wt: 263.091
InChI Key: WUHHNSWNFWWSSP-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₃BrN₂O₃ CAS No.: 1197469-07-0 Molecular Weight: 330.24 g/mol This compound features a 1,2-oxazole ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 5-position. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the bromine substituent and the stability of the carbamate group .

Properties

IUPAC Name

tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h4H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHHNSWNFWWSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307781-69-5
Record name tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate
  • Molecular Formula : C₉H₁₃N₃O₄
  • CAS No.: 1803603-93-1
  • Key Difference : Bromine replaced with a carbamoyl (-CONH₂) group.
  • Reduced electrophilicity compared to the brominated analog, making it less reactive in nucleophilic substitution reactions .
tert-Butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
  • Molecular Formula : C₁₂H₁₈N₂O₃
  • CAS No.: 1384595-91-8
  • Key Differences :
    • Cyclopropyl and methyl groups at the 5- and 3-positions, respectively.
    • Substituent positions altered (4-yl vs. 5-yl).
  • Methyl group enhances lipophilicity, affecting membrane permeability in biological systems .

Heterocycle Modifications

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
  • Molecular Formula : C₇H₁₀BrN₃O₂S
  • CAS No.: 1101173-94-7
  • Key Difference : Oxazole replaced with a 1,2,4-thiadiazole ring.
  • Impact :
    • Sulfur’s lower electronegativity increases electron density, altering reactivity in electrophilic aromatic substitution .
    • Reduced molecular weight (280.14 g/mol) may improve metabolic stability in drug candidates .
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
  • Molecular Formula : C₁₃H₁₅N₃O₃
  • CAS No.: Not explicitly listed (see ).
  • Key Difference: Oxazole fused to a benzene ring (benzoxazole) with an amino substituent.
  • Impact: Extended conjugation enhances UV absorption, useful in spectroscopic analysis . Amino group enables further functionalization (e.g., acylation), broadening synthetic utility .

Saturation and Functional Group Additions

tert-Butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
  • Molecular Formula : C₁₆H₂₂N₂O₄
  • CAS No.: 1193024-89-3
  • Key Differences :
    • Dihydrooxazole (partially saturated) with a 4-methoxyphenyl group.
  • Methoxy group enhances electron-donating effects, stabilizing positive charges in intermediates .

Research Implications

  • Synthetic Utility : The brominated oxazole derivative is preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the carbamoyl analog is suited for H-bond-driven crystal engineering .
  • Biological Relevance : Thiadiazole and benzoxazole analogs may exhibit improved pharmacokinetic profiles due to heteroatom effects and extended conjugation .

Biological Activity

Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃BrN₂O₃
Molecular Weight: 263.12 g/mol
IUPAC Name: this compound
CAS Number: 2287334-02-3

The compound features a tert-butyl group, a bromine atom at the 3-position of the oxazole ring, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring and the bromine substituent are believed to play crucial roles in its reactivity and interaction with enzymes or cellular components.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors: It may bind to various receptors, affecting signal transduction pathways that regulate physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)15Induction of apoptosis
Study 2HeLa (Cervical Cancer)10Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity:
    In a study assessing the effect on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Unique Features
Tert-butyl N-(3-bromoethyl)carbamateModerate antimicrobial activityLacks oxazole ring
Tert-butyl N-(3-bromoacrylamide)Anticancer propertiesDifferent functional groups

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